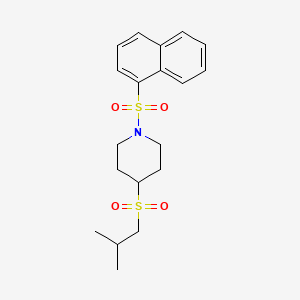

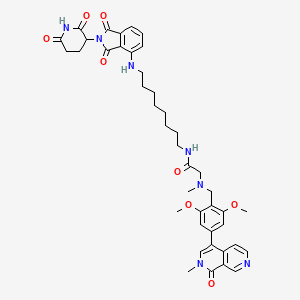

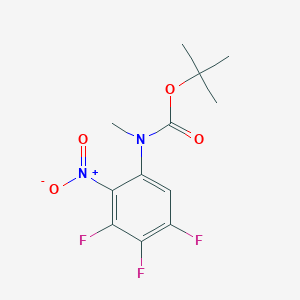

2-ethoxy-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ethoxy-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a synthetic compound that has been studied for its potential applications in scientific research. The compound has been shown to have a unique mechanism of action and a range of biochemical and physiological effects. In

Scientific Research Applications

Structural Aspects and Fluorescence Properties

Research on amide-containing isoquinoline derivatives reveals their potential in forming salt and inclusion compounds with interesting structural aspects. For example, studies on N-cyclohexyl-2-(quinolin-8-yloxy) acetamide show its ability to form gels or crystalline solids upon treatment with different mineral acids, depending on the anion's planarity. Such compounds also demonstrate altered fluorescence properties when forming host–guest complexes, which could be leveraged in designing fluorescent markers or sensors for biochemical applications (Karmakar, Sarma, & Baruah, 2007).

Synthetic Methodologies

The development of synthetic methodologies for isoquinoline derivatives is crucial for their application in medicinal chemistry and material science. For instance, a high-yielding cyclization process has been described for the synthesis of crispine A, starting from an available acetamide precursor. This example illustrates the compound's role in complex organic syntheses, potentially leading to new pharmaceuticals or organic materials (King, 2007).

Reactivity and Chemical Transformations

The reactivity of isoquinolinyl acetamide derivatives towards various reagents opens new pathways for chemical transformations. For instance, the synthesis and reactivity of 2-(6,7-diethoxy-3,4-dihydroisoquinolin-1-yl)acetonitrile towards hydrazonoyl halides have been explored, leading to the formation of pyrrolo[2,1-a]isoquinoline derivatives. Such studies are pivotal for discovering new reactions and creating novel compounds with potential applications in drug discovery and development (Awad et al., 2001).

Biological Activities and Antioxidant Properties

The exploration of biological activities and antioxidant properties of related compounds, such as ethoxyquin, highlights the potential therapeutic applications of these molecules. Ethoxyquin, for example, is used as an antioxidant in animal feed to protect against lipid peroxidation, indicating the importance of such compounds in enhancing food safety and stability (Blaszczyk, Augustyniak, & Skolimowski, 2013).

properties

IUPAC Name |

2-ethoxy-N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3/c1-3-16(20)18-8-7-12-5-6-14(9-13(12)10-18)17-15(19)11-21-4-2/h5-6,9H,3-4,7-8,10-11H2,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTMLQDNGHWTVRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)COCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-ethoxy-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

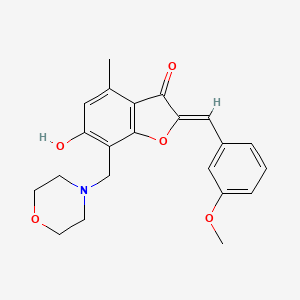

![1-(3-Ethoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2552485.png)

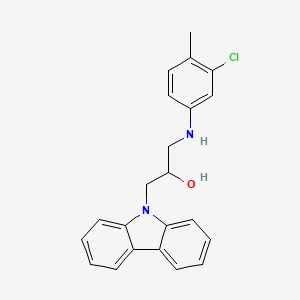

![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxycyclobutane-1-carboxylic acid](/img/structure/B2552496.png)

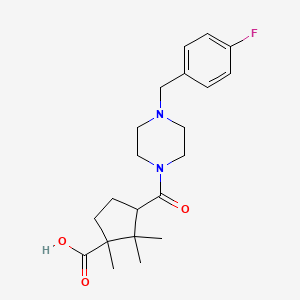

![Methyl 2-[(2R)-4,4-difluoropyrrolidin-2-yl]acetate;hydrochloride](/img/structure/B2552500.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethoxybenzenesulfonamide](/img/structure/B2552502.png)